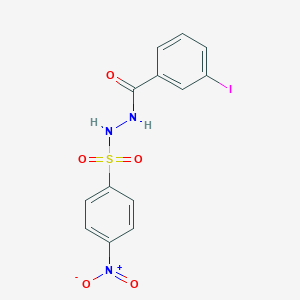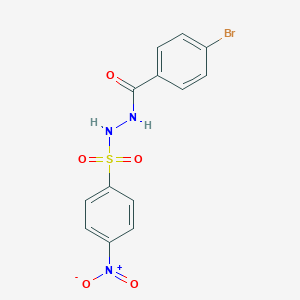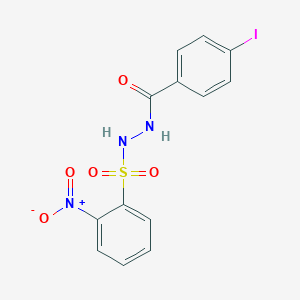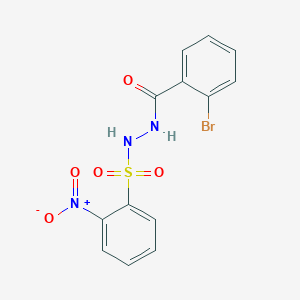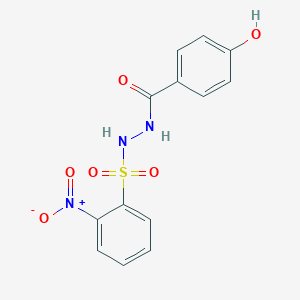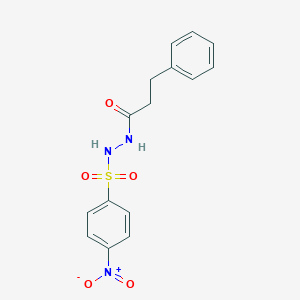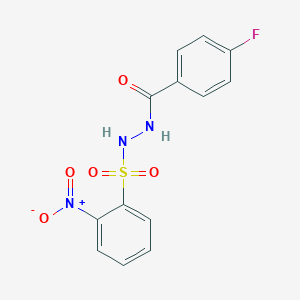
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C19H22N2O5 and a molecular weight of 358.39 g/mol . This compound is characterized by the presence of butoxy, ethoxy, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene ring with a mixture of concentrated nitric acid and sulfuric acid.
Ethoxylation: The ethoxy group is introduced by reacting the nitrobenzene derivative with ethyl alcohol in the presence of an acid catalyst.
Butoxylation: The butoxy group is introduced by reacting the ethoxy-nitrobenzene derivative with butyl alcohol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the butoxy-ethoxy-nitrobenzene derivative with an amine under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
化学反応の分析
Types of Reactions
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of ethoxy and butoxy groups.
科学的研究の応用
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The ethoxy and butoxy groups can modulate the compound’s solubility and reactivity, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
3-butoxy-N-{4-methoxy-2-nitrophenyl}benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-butoxy-N-{4-ethoxy-2-aminophenyl}benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both ethoxy and butoxy groups, which provide distinct chemical properties. These groups influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C19H22N2O5 |
|---|---|
分子量 |
358.4g/mol |
IUPAC名 |
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C19H22N2O5/c1-3-5-11-26-15-8-6-7-14(12-15)19(22)20-17-10-9-16(25-4-2)13-18(17)21(23)24/h6-10,12-13H,3-5,11H2,1-2H3,(H,20,22) |
InChIキー |
CYYGYJDCTQHENO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



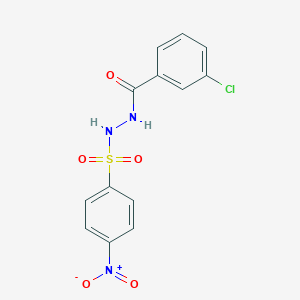
![5-[(2,4-Dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B410549.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410551.png)
